3-(pyrrolidin-2-yl)-1H-pyrazole
Overview
Description
3-(pyrrolidin-2-yl)-1H-pyrazole is a heterocyclic compound that features both a pyrrolidine and a pyrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrazole ring . The pyrrolidine ring can then be introduced through various functionalization reactions, such as N-arylation or alkylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors for the cycloaddition reactions and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(pyrrolidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the pyrrolidine ring.
Substitution: Both the pyrazole and pyrrolidine rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrrolidine rings .
Scientific Research Applications
3-(pyrrolidin-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Industry: It can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. Molecular docking studies have shown that similar compounds can interact with proteins such as kinases and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that is a common scaffold in medicinal chemistry.
Uniqueness
3-(pyrrolidin-2-yl)-1H-pyrazole is unique due to the combination of both pyrrolidine and pyrazole rings in a single molecule. This dual-ring structure provides a versatile platform for the development of compounds with diverse biological activities .
Properties
IUPAC Name |
5-pyrrolidin-2-yl-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-6(8-4-1)7-3-5-9-10-7/h3,5-6,8H,1-2,4H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGZEFYVKSBLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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